5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

描述

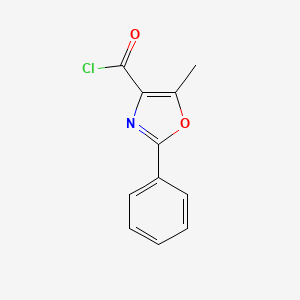

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is an organic compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . This compound is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride typically involves the chlorination of 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to facilitate the conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

化学反应分析

Types of Reactions

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acid chlorides.

Amines: React with the carbonyl chloride group to form amides.

Alcohols: React to form esters.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

科学研究应用

Organic Synthesis

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its highly reactive carbonyl chloride group allows it to participate in nucleophilic substitution reactions, facilitating the introduction of the oxazole moiety into target compounds.

Synthetic Routes

The synthesis typically involves converting 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid into its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under reflux conditions. This method ensures high yield and purity, vital for subsequent applications in research and industry.

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that derivatives of oxazole compounds can exhibit cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound D | MDA-MB453 | 29.1 |

| Compound E | MCF-7 | 15.3 |

| Compound F | A549 | 40.54 |

These findings suggest that structural modifications can significantly influence anticancer efficacy, with the carbonyl chloride functionality enhancing biological activity.

Material Science

In material science, this compound is utilized in the preparation of advanced materials and polymers. Its reactivity allows it to form covalent bonds with various substrates, leading to novel material properties.

Proteomics Research

This compound is particularly valuable in proteomics due to its ability to label proteins. This labeling facilitates interaction studies with biological molecules and helps elucidate the mechanisms of action within biochemical pathways.

Interaction Studies

Studies focusing on its reactivity with nucleophilic sites on proteins provide insights into its potential as a biochemical tool. The compound's unique structure enables it to selectively interact with specific biomolecules, making it a useful reagent in proteomic analyses .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Anticancer Agents : Research has shown that modifications to the oxazole structure can lead to compounds with enhanced anticancer properties.

- Biochemical Assays : As a reagent in biochemical assays, this compound has been used to study enzyme interactions and protein dynamics.

- Polymer Development : Its application in creating novel polymers has led to advancements in material science, particularly in developing materials with specific mechanical properties.

作用机制

The mechanism of action of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the oxazole moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

相似化合物的比较

Similar Compounds

- 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid

- 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde

- 5-Methyl-2-phenyl-1,3-oxazole-4-carboxamide

Uniqueness

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from other similar compounds.

生物活性

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride (CAS Number: 51655-71-1) is a heterocyclic compound belonging to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and data tables.

Structural Characteristics

The molecular formula of this compound is C₁₁H₈ClNO₂, with a molecular weight of 207.64 g/mol. Its structure includes:

- A methyl group at the 5-position.

- A phenyl group at the 2-position.

- A carbonyl chloride functional group at the 4-position.

These features contribute to its reactivity and biological activity.

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in various studies. For example, related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound D | MDA-MB453 | 29.1 |

| Compound E | MCF-7 | 15.3 |

| Compound F | A549 | 40.54 |

These results indicate that modifications in the structure can significantly influence the anticancer efficacy of oxazole derivatives . The presence of specific functional groups, such as the carbonyl chloride in this compound, may enhance its biological activity.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may interact with specific enzymes or receptors involved in disease processes. This interaction could inhibit critical pathways that lead to microbial growth or cancer cell proliferation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of oxazole derivatives:

- Anticancer Study : A study involving an oxazole derivative demonstrated significant inhibition of cell proliferation in human neuroblastoma SH-SY5Y cells, suggesting its potential as a pharmacological tool for cancer treatment .

- Antimicrobial Evaluation : Another study evaluated various oxazole derivatives against Gram-positive and Gram-negative bacteria, revealing promising antimicrobial activity that warrants further investigation into their mechanisms and applications .

属性

IUPAC Name |

5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-9(10(12)14)13-11(15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVAPUPMWDZLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312479 | |

| Record name | 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51655-71-1 | |

| Record name | 51655-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。